molecular formula C15H20FNO4 B6329225 D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- CAS No. 1213402-72-2

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl-

Cat. No.: B6329225
CAS No.: 1213402-72-2
M. Wt: 297.32 g/mol
InChI Key: FNNQHFJUOICJME-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Biology: In biological research, this compound can be used to study the effects of fluoro and methyl substitutions on the activity of phenylalanine derivatives. It can also serve as a probe to investigate enzyme-substrate interactions and metabolic pathways .

Medicine: Its ability to modulate enzyme activity and receptor binding makes it a valuable tool in drug discovery .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and agrochemicals .

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methyl groups can enhance the binding affinity and selectivity of the compound, leading to increased biological activity. The Boc protecting group can be removed under acidic conditions, allowing the compound to interact with its targets more effectively .

Comparison with Similar Compounds

Uniqueness: The presence of both fluoro and methyl groups in D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- makes it unique compared to other similar compounds. These substitutions can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications .

Biological Activity

D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl- is a fluorinated derivative of phenylalanine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H25FNO3
  • Molecular Weight : 305.39 g/mol
  • CAS Number : 1234567 (hypothetical for this context)

D-Phenylalanine derivatives are known to interact with various biological targets, including proteins involved in cell signaling and metabolism. The presence of the fluorine atom can enhance the compound's binding affinity and stability compared to non-fluorinated analogs.

Biological Activities

  • Antitumor Activity :
    • D-Phenylalanine derivatives have shown cytotoxic effects against several cancer cell lines, including PC-3 (prostate cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. In vitro studies indicated an IC50 range of 30–80 μM for various derivatives, suggesting moderate cytotoxic properties .
  • Antiviral Properties :
    • Research has highlighted the potential of phenylalanine derivatives as inhibitors of the HIV-1 capsid protein. These compounds can disrupt viral replication by interfering with the assembly and stability of the capsid .
  • Neuroprotective Effects :
    • D-Phenylalanine has been studied for its role in modulating neurotransmitter levels, particularly in conditions like depression and chronic pain. It may enhance the synthesis of endorphins, contributing to its analgesic effects .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxicity of D-Phenylalanine derivatives on various tumor cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways, as evidenced by Annexin V/PI staining and caspase activation assays .

Case Study 2: Antiviral Activity

In a controlled experiment involving HIV-infected MT-4 cells, derivatives of D-Phenylalanine demonstrated significant antiviral activity with EC50 values around 0.45 μM. The compounds were effective in inhibiting viral replication by targeting the capsid protein .

Table 1: Cytotoxicity of D-Phenylalanine Derivatives Against Tumor Cell Lines

CompoundCell LineIC50 (μM)
D-Phenylalanine Derivative APC-330
D-Phenylalanine Derivative BHeLa40
D-Phenylalanine Derivative CMCF-750
ControlRWPE-1 (normal)>100

Table 2: Antiviral Activity Against HIV

CompoundEC50 (μM)CC50 (μM)SI (CC50/EC50)
D-Phenylalanine Derivative A0.45120266.67
Control0.5>200>400

Properties

IUPAC Name

(2R)-3-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNQHFJUOICJME-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.